Strictosidinic Acid

Antioxidant Free Radical Scavenging DPPH Assay

Researchers studying serotonergic pathways often face off-target cholinergic confounds. Strictosidinic acid is a selective 5-HT biosynthesis inhibitor with no AChE activity, enabling clean serotonergic targeting. • Reduces hippocampal 5-HT by 83.5% (intra-hippocampal) & 63.4% (i.p.) in rodents • DPPH radical scavenging EC50 27.68 μM, superior to barakol (39.62 μM) • Exclusive camptothecin biosynthetic intermediate in C. acuminata • Peripheral analgesic/antipyretic without CNS sedation ≥98% purity, rigorous analytical QC, global logistics.

Molecular Formula C26H32N2O9
Molecular Weight 516.5 g/mol
CAS No. 150148-81-5
Cat. No. B127223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrictosidinic Acid
CAS150148-81-5
Synonymsstrictosidinic acid
Molecular FormulaC26H32N2O9
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESC=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3C4=C(CCN3)C5=CC=CC=C5N4
InChIInChI=1S/C26H32N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-6,11-12,15,18-19,21-23,25-32H,1,7-10H2,(H,33,34)/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1
InChIKeyCMMIVMFGFIBAGC-IUNANRIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Strictosidinic Acid Overview


Strictosidinic Acid (CAS 150148-81-5, C26H32N2O9, MW 516.54) is a naturally occurring glycosidic monoterpene indole alkaloid (MIA) isolated from the leaves of Psychotria myriantha [1]. It belongs to the secologanin-derived tryptamine-iridoid class and serves as a key biosynthetic intermediate in the camptothecin (CPT) pathway in plants such as Camptotheca acuminata [2]. The compound is characterized by a β-D-glucopyranosyl moiety attached to a strictosidine-derived scaffold, with NMR analysis confirming the presence of (R) and (S) diastereomers at the glucosylated C21 position [3].

Serotonergic pathway studies and 5-HT biosynthesis modulation research
Camptothecin biosynthetic intermediate in C. acuminata pathway engineering
Antioxidant screening and monoterpene indole alkaloid comparative profiling

Strictosidinic Acid Non-Substitutability


Strictosidinic acid is not functionally interchangeable with close structural analogs such as strictosidine, vincosamide, or 5α-carboxystrictosidine. While all share a monoterpene indole alkaloid core, their biological and biosynthetic roles diverge sharply. For instance, strictosidinic acid acts as a selective 5-HT biosynthesis inhibitor with quantifiable in vivo serotonergic modulation, whereas strictosidine serves primarily as a universal MIA precursor without documented 5-HT activity [1]. In camptothecin biosynthesis, strictosidinic acid is the exclusive intermediate in C. acuminata, while strictosidine fulfills this role in O. pumila, underscoring species-specific pathway divergence [2]. Furthermore, strictosidinic acid demonstrates potent DPPH radical scavenging (EC50 27.68 μM) and peripheral analgesic/antipyretic activity, effects not replicated by vincosamide or carboxystrictosidine in the same assays [3]. These functional distinctions make generic substitution scientifically invalid for studies requiring serotonergic modulation, antioxidant profiling, or CPT pathway engineering.

Target Compound
Strictosidinic acid: reported 5-HT biosynthesis inhibitor with in vivo serotonergic modulation
Structural Analogs
Strictosidine: universal MIA precursor without documented 5-HT modulatory activity; species-specific CPT pathway divergence limits direct substitution
Functional Gap
Vincosamide or 5α-carboxystrictosidine: no reported DPPH radical scavenging or peripheral analgesic/antipyretic activity in comparable assays

Strictosidinic Acid Comparative Evidence


DPPH Radical Scavenging Activity

In a DPPH radical scavenging assay, strictosidinic acid demonstrated an EC50 of 27.68 μM, outperforming the comparator alkaloid barakol (EC50 39.62 μM) and the positive control BHT [1]. Other tested compounds including lawsone methyl ether, bergenin, homorapanone, and lucidin-ω-methyl ether showed weak or no activity.

DPPH Scavenging
Head-to-head
EC50 27.68 μM
Reported higher scavenging capacity than barakol (EC50 39.62 μM) and BHT
In vitro DPPH assay; class-level context
Antioxidant Free Radical Scavenging DPPH Assay

In Vivo Serotonergic Modulation

Strictosidinic acid administered intraperitoneally (10 mg/kg) to male Wistar rats reduced hippocampal 5-HT levels by 63.4% (p<0.01) [1]. Intra-hippocampal injection (20 μg/μL) achieved an 83.5% reduction in 5-HT levels, confirming direct central serotonergic action [1]. In contrast, the structurally related strictosidine has no reported 5-HT modulatory activity in comparable assays.

Serotonergic Modulation
Reported
Hippocampal 5-HT reduced 63.4% (10 mg/kg i.p.) and 83.5% (intra-hippocampal)
Supports serotonergic pathway research fit; strictosidine lacks comparable 5-HT modulation
Rat model; HPLC-ED; class-level inference
Serotonin 5-HT CNS Pharmacology In Vivo

Peripheral Analgesic and Antipyretic Effects

Oral administration of strictosidinic acid (5-20 mg/kg, p.o.) in mice produced a stronger antipyretic effect than the crude H. zeylanica extract at 100-200 mg/kg, p.o. [1]. The compound also exhibited peripheral analgesic activity in the acetic acid-induced writhing test, though less pronounced than the extract. No effect on pentobarbital-induced sleep or locomotor activity was observed, indicating a selective peripheral action profile.

Analgesic & Antipyretic
Head-to-head
Stronger antipyresis at 5–20 mg/kg p.o. vs. crude extract at 100–200 mg/kg p.o.
Reported peripheral analgesic and antipyretic model response; no sedation observed
Mouse writhing and yeast-fever models; oral route
Analgesic Antipyretic In Vivo Pharmacology Pain

Camptothecin Biosynthesis Specificity

In Camptotheca acuminata, strictosidinic acid functions as the key and exclusive intermediate in the camptothecin (CPT) biosynthetic pathway [1]. This contrasts with Ophiorrhiza pumila, where 3α-(S)-strictosidine—not strictosidinic acid—serves as the exclusive CPT intermediate, despite the coexistence of both metabolites in the plant [1]. This species-specific pathway divergence underscores that strictosidinic acid is not a generic MIA precursor but a functionally specialized intermediate in select CPT-producing species.

CPT Biosynthesis
Reported
Exclusive intermediate in C. acuminata CPT pathway; strictosidine is exclusive in O. pumila
Species-specific pathway divergence; non-interchangeable in metabolic engineering
Labeling studies and enzyme characterization
Biosynthesis Camptothecin Metabolic Engineering MIA

Acetylcholinesterase Inhibition Profile

In a TLC screening for acetylcholinesterase (AChE) inhibitors, strictosidinic acid (compound 4) exhibited no inhibitory activity at tested concentrations, whereas structurally related glucoalkaloids turbinatine (7, IC50 1.86 μM) and desoxycordifoline (8) showed moderate inhibition [1]. The positive control galanthamine demonstrated an IC50 of 0.92 μM. This lack of AChE activity, combined with its potent 5-HT modulation, highlights strictosidinic acid's selective CNS target engagement.

AChE Inhibition
Head-to-head
No AChE inhibition detected; turbinatine IC50 1.86 μM, galanthamine IC50 0.92 μM
Supports selective serotonergic target engagement; no cholinergic off-target activity
TLC screening; rat brain AChE assay
Acetylcholinesterase AChE Inhibition Alzheimer's CNS

Strictosidinic Acid Applications


Serotonergic System Modulation In Vivo

Strictosidinic acid is ideally suited for investigating central serotonergic pathways, particularly in rodent models of anxiety, depression, or pain. Its demonstrated ability to reduce hippocampal 5-HT by 63.4% (i.p.) and 83.5% (intra-hippocampal) provides a robust, quantifiable pharmacological tool for probing 5-HT biosynthesis and turnover [1]. The lack of AChE inhibitory activity ensures selective serotonergic targeting without cholinergic confounds [2].

Camptothecin Pathway Engineering in C. acuminata

As the exclusive intermediate in camptothecin biosynthesis in C. acuminata, strictosidinic acid is an essential analytical standard and metabolic engineering target for efforts to produce CPT or its semisynthetic derivatives in heterologous hosts [1]. Its availability as a purified compound enables pathway elucidation, enzyme characterization, and flux analysis in CPT-producing plant and microbial systems [3].

Antioxidant Screening and Benchmarking

With a DPPH radical scavenging EC50 of 27.68 μM—superior to barakol (39.62 μM) and BHT—strictosidinic acid serves as a potent natural antioxidant standard for in vitro free radical assays [1]. It is particularly valuable for comparative studies of monoterpene indole alkaloids and for validating antioxidant activity in plant extract libraries.

Peripheral Analgesic and Antipyretic Discovery

The compound's dose-dependent peripheral analgesic and antipyretic activity in mice, with stronger antipyresis than crude H. zeylanica extract at 10-fold lower oral doses, positions strictosidinic acid as a promising lead scaffold for developing non-opioid analgesics and antipyretics [1]. Its selective peripheral action (no CNS sedation or locomotor effects) is advantageous for pain management programs.

Application
Selection Property
Validation Focus
Serotonergic pathway studies
In vivo 5-HT modulation profile
Hippocampal 5-HT endpoint and dose-response verification
CPT pathway engineering (C. acuminata)
Biosynthetic intermediate identity
Pathway flux and enzyme characterization
Antioxidant screening
DPPH radical scavenging capacity
Comparative EC50 benchmarking with MIA analogs
Peripheral analgesic/antipyretic discovery
Dose-responsive peripheral activity
Writhing and fever-model endpoint validation

Technical Documentation Hub

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46 linked technical documents
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